molecular formula C12H12N4O B8434754 2-[5-(1,2,4-Triazol-1-yl)-1H-indol-3-yl]ethyl alcohol

2-[5-(1,2,4-Triazol-1-yl)-1H-indol-3-yl]ethyl alcohol

Cat. No. B8434754
M. Wt: 228.25 g/mol
InChI Key: RMNQGVVWOOOQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05854268

Procedure details

Prepared from 4-(1,2,4-triazol-1-yl)aniline (EP497512) as described for Intermediate 3, δ (250 MHz, D6 -DMSO) 2.89 (2H, t, J=7.2 Hz, CH2), 3.64-3.74 (2H, m, CH2), 4.67 (1H, t, J=5.3 Hz, OH), 7.29 (1H, d, J=2.3 Hz, Ar--H), 7.47 (1H, dd, J=8.7 and 1.5 Hz, Ar--H), 7.53 (1H, dd, J=8.7 and 2.3 Hz, Ar--H), 7.95 (1H, d, J=1.9 Hz, Ar--H), 8.19 (1H, s, Ar--H), 9.19 (1H, s, Ar--H), 11.10 (1H, s, NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
D6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=2)[CH:5]=[N:4][CH:3]=[N:2]1.N1N=CN(C2C=[C:20]3C(=CC=2)NC=[C:21]3[CH2:27][CH2:28][OH:29])C=1>CS(C)=O>[N:1]1([C:6]2[CH:12]=[C:11]3[C:9](=[CH:8][CH:7]=2)[NH:10][CH:20]=[C:21]3[CH2:27][CH2:28][OH:29])[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CN=C1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1N=CN(C1)C=1C=C2C(=CNC2=CC1)CCO
Step Three
Name
D6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N1(N=CN=C1)C=1C=C2C(=CNC2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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